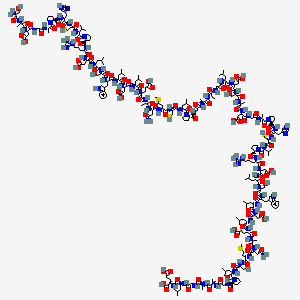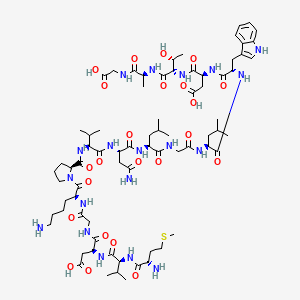
187986-17-0
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the registry number 187986-17-0 is known as Trp-Lys-Tyr-Met-Val-D-Met-NH2. It is a synthetic peptide that acts as a selective agonist for formyl peptide receptors FPR1, FPR2, and FPR3. These receptors are expressed on immune cells and play a crucial role in immune response by inducing calcium mobilization, superoxide production, and chemotactic migration of monocytes and neutrophils .
Aplicaciones Científicas De Investigación
Trp-Lys-Tyr-Met-Val-D-Met-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in immune cell signaling and chemotaxis.
Medicine: Explored for its potential therapeutic applications in inflammatory diseases and immune modulation.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mecanismo De Acción
Target of Action
The compound 187986-17-0, also known as WKYMVm , is a selective agonist for the formyl peptide receptors FPR1, FPR2, and FPR3 . These receptors are expressed on immune cells and play a crucial role in immune response.
Mode of Action
WKYMVm interacts with its targets (FPR1, FPR2, and FPR3) to induce calcium mobilization and superoxide production in monocytes and neutrophils . It also promotes chemotactic migration of these cells .
Biochemical Pathways
The activation of formyl peptide receptors by WKYMVm triggers a cascade of biochemical reactions. It promotes monocyte survival through a PKC-, PI 3-kinase-, and Akt-dependent pathway . This pathway plays a significant role in cell survival, proliferation, and differentiation.
Pharmacokinetics
It is known that the compound issoluble in water up to 2 mg/ml , which could influence its absorption and distribution in the body.
Result of Action
The activation of FPR1, FPR2, and FPR3 by WKYMVm leads to calcium mobilization, superoxide production, and chemotactic migration in monocytes and neutrophils . These cellular effects are crucial for the immune response, including the elimination of pathogens and the regulation of inflammation.
Análisis Bioquímico
Biochemical Properties
WKYMVm plays a significant role in biochemical reactions. It interacts with formyl peptide receptors FPR1, FPR2, and FPR3 . The nature of these interactions involves the induction of calcium mobilization and superoxide production .
Cellular Effects
WKYMVm influences cell function by inducing calcium mobilization in FPR2-HL-60 and FPR3-HL-60 cells . It also affects cellular processes by promoting chemotaxic migration of monocytes and neutrophils .
Molecular Mechanism
At the molecular level, WKYMVm exerts its effects through binding interactions with formyl peptide receptors FPR1, FPR2, and FPR3 . This leads to enzyme activation and changes in gene expression .
Metabolic Pathways
WKYMVm is involved in metabolic pathways that interact with formyl peptide receptors FPR1, FPR2, and FPR3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trp-Lys-Tyr-Met-Val-D-Met-NH2 involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Trp-Lys-Tyr-Met-Val-D-Met-NH2 undergoes various chemical reactions, including:
Oxidation: The methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Thiol-containing peptides.
Substitution: Modified peptides with altered sequences.
Comparación Con Compuestos Similares
Similar Compounds
N-Formylmethionyl-leucyl-phenylalanine (fMLF): Another formyl peptide receptor agonist.
N-Formylmethionyl-leucyl-tyrosine (fMLY): Similar in structure and function to Trp-Lys-Tyr-Met-Val-D-Met-NH2.
Uniqueness
Trp-Lys-Tyr-Met-Val-D-Met-NH2 is unique due to its high selectivity and potency for formyl peptide receptors FPR1, FPR2, and FPR3. It also has a modified methionine residue (D-Met), which enhances its stability and activity compared to other formyl peptides .
Propiedades
Número CAS |
187986-17-0 |
|---|---|
Fórmula molecular |
C₄₁H₆₁N₉O₇S₂ |
Peso molecular |
856.11 |
Secuencia |
One Letter Code: WKYMV-d-Met |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


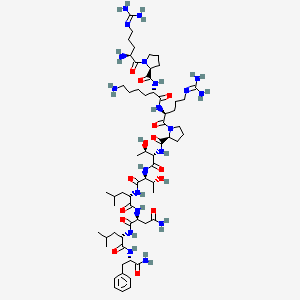
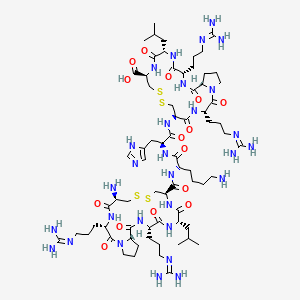
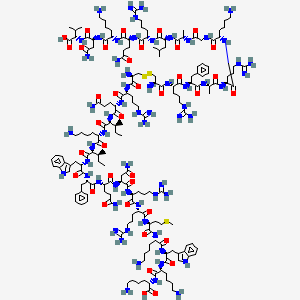
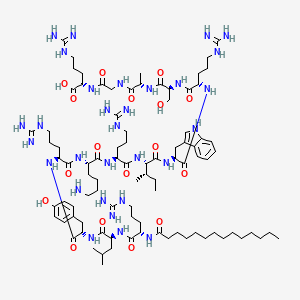
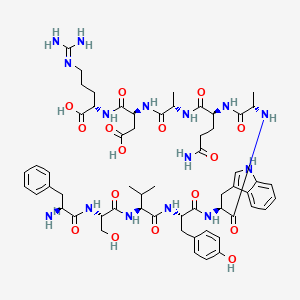

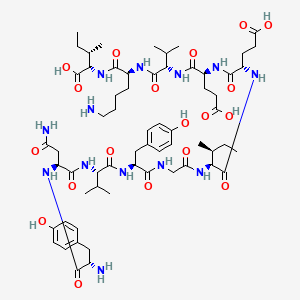
![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)


